Etoperidone

概要

説明

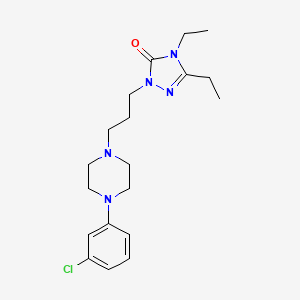

エトペリドンは、1970 年代に開発された非定型抗うつ剤です。これは、トラゾドンやネファゾドンと化学的に関連した、フェニルピペラジン置換トリアゾール誘導体です。 エトペリドンは、セロトニン拮抗剤および再取り込み阻害剤として機能するため、うつ病の治療に役立ちます .

準備方法

エトペリドンの合成には、1-(3-クロロフェニル)ピペラジンと1,2,4-トリアゾール誘導体の反応が関与します。反応条件には、通常、目的の生成物の生成を促進するために、有機溶媒と触媒の使用が含まれます。 工業的製造方法には、収率と純度を最大化する反応条件の最適化が含まれる場合があります .

化学反応の分析

エトペリドンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: アルキル酸化とピペラジニル酸化は一般的な経路です。

N-脱アルキル化: この反応により、1-(3-クロロフェニル)ピペラジンとトリアゾールプロピオン酸が生成されます。

フェニル水酸化:

これらの反応で使用される一般的な試薬には、酸化剤、脱アルキル化剤、および水酸化剤が含まれます。 これらの反応から生成される主な生成物は、1-(3-クロロフェニル)ピペラジンを含むさまざまな代謝物です .

科学研究の用途

化学: セロトニン拮抗剤および再取り込み阻害剤を研究するためのモデル化合物として。

生物学: フェニルピペラジン誘導体が生物学的受容体と相互作用する方法を理解するため。

医学: うつ病、パーキンソン病の震え、錐体外路症状、および男性の勃起不全の治療における可能性のある用途について調査されました。

産業: 新しい抗うつ剤の開発における潜在的な用途.

科学的研究の応用

Chemistry: As a model compound for studying serotonin antagonists and reuptake inhibitors.

Biology: For understanding the interactions of phenylpiperazine derivatives with biological receptors.

Medicine: Investigated for its potential use in treating depression, tremors in Parkinson’s disease, extrapyramidal symptoms, and male impotence.

Industry: Potential applications in the development of new antidepressant drugs.

作用機序

エトペリドンは、主にその主要な代謝物である1-(3’-クロロフェニル)ピペラジンを介してその効果を発揮します。この代謝物は、さまざまなセロトニン作動性およびアドレナリン作動性受容体に異なる親和性で結合します。それは、5-HT2c 受容体のアゴニストであり、5-HT2a 受容体のアンタゴニストです。 さらに、エトペリドンはセロトニン、ノルエピネフリン、ドーパミンの再取り込みを阻害し、抗うつ効果に貢献します .

類似の化合物との比較

エトペリドンは、トラゾドンやネファゾドンと化学的に関連しており、どちらもフェニルピペラジン置換トリアゾール誘導体です。3 つの化合物はすべてセロトニン拮抗剤および再取り込み阻害剤として機能しますが、エトペリドンは、その特定の結合親和性と代謝プロファイルにおいて独特です。類似の化合物には以下が含まれます。

トラゾドン: 抗うつ剤として、および不眠症の治療に用いられます。

ネファゾドン: エトペリドンと同様の作用機序を持つ抗うつ剤として使用されます

類似化合物との比較

Etoperidone is chemically related to trazodone and nefazodone, both of which are also phenylpiperazine-substituted triazole derivatives. While all three compounds function as serotonin antagonists and reuptake inhibitors, this compound is unique in its specific binding affinities and metabolic profile. Similar compounds include:

Trazodone: Used as an antidepressant and for the treatment of insomnia.

Nefazodone: Used as an antidepressant with a similar mechanism of action to this compound

生物活性

Etoperidone is a compound primarily studied for its potential therapeutic effects in treating depression and other disorders. Although it has not been widely marketed, research into its biological activity reveals a complex pharmacological profile that warrants detailed examination.

This compound's pharmacological effects are largely attributed to its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP). This metabolite engages with various neurotransmitter receptors, exhibiting both agonistic and antagonistic properties:

- Serotonin Receptors :

- 5-HT2A : Antagonist

- 5-HT2C : Agonist

- Adrenergic Receptors :

- Alpha-1 : Antagonist

- Alpha-2 : Antagonist

- Dopamine Receptors :

- D(2) : Antagonist

- Muscarinic Acetylcholine Receptors : Antagonist

This diverse receptor interaction contributes to its sedative effects and potential cardiovascular implications, as well as its antidepressant properties .

Pharmacodynamics

This compound exhibits a biphasic effect on serotonin transmission, inhibiting serotonin reuptake while also blocking serotonin receptors. This dual action may enhance its antidepressant efficacy but also complicates its tolerability due to side effects associated with adrenergic receptor blockade .

Absorption and Metabolism

The absorption of this compound is variable, with bioavailability reported as low as 12%. The time to peak plasma concentration ranges from 1.4 to 4.8 hours. It is extensively bound to plasma proteins, which influences its distribution in the body, with a volume of distribution between 0.23 to 0.69 L/kg .

Case Studies and Clinical Trials

While this compound has been withdrawn from the market, several studies have evaluated its efficacy in treating various conditions:

- Depression : In comparative studies, this compound has shown effectiveness similar to other antidepressants but with a unique side effect profile. Its efficacy was noted in reducing depressive symptoms in patients .

- Parkinson's Disease : Research indicates that this compound may alleviate tremors associated with Parkinson's disease, although results vary based on individual metabolism and receptor sensitivity .

- Extrapyramidal Symptoms : The compound has been assessed for its ability to manage extrapyramidal symptoms, often seen with other antipsychotic treatments .

Molecular Dynamics Studies

Recent molecular dynamics simulations have provided insights into the binding interactions of this compound at various receptor sites. These studies indicate that this compound demonstrates significant binding affinity towards serotonergic and adrenergic receptors, which correlates with its pharmacological effects observed in vivo .

Comparative Efficacy Table

| Compound | Primary Action | Efficacy in Depression | Side Effects |

|---|---|---|---|

| This compound | Serotonin & Adrenergic Modulator | Moderate | Sedation, Cardiovascular |

| Nefazodone | Serotonin Reuptake Inhibitor | High | Liver Toxicity |

| Paroxetine | SSRI | High | Weight Gain |

| Trazodone | Serotonin Modulator | Moderate | Sedation |

特性

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN5O/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17/h5,7-8,15H,3-4,6,9-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBNNCFOBMGTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57775-22-1 (mono-hydrochloride) | |

| Record name | Etoperidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023034 | |

| Record name | Etoperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

499ºC at 760mmHg | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The activity of etoperidone is made mainly by its major metabolite 1-(3'-chlorophenyl)piperazine (mCPP). mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors. This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a. Part of etoperidone structure contibutes to the activity in the α-adrenergic receptors. | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

52942-31-1 | |

| Record name | Etoperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52942-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etoperidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etoperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAI6MVO39Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

197-198 ºC | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。